molecular formula C7H8Cl2O B2874444 2-(Dichloromethylene)cyclohexanone CAS No. 10412-36-9

2-(Dichloromethylene)cyclohexanone

Cat. No.: B2874444
CAS No.: 10412-36-9
M. Wt: 179.04
InChI Key: GIGMHHYQSSDICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dichloromethylene)cyclohexanone is an organic compound with the molecular formula C7H8Cl2O. It is a derivative of cyclohexanone, where two chlorine atoms are attached to the methylene group.

Scientific Research Applications

2-(Dichloromethylene)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network, leading to a heightened focus on catalysts and process design . Copper-based catalysts have been extensively studied and exhibit exceptional low-temperature catalytic performance in cyclohexanol dehydrogenation, with some being commercially used in the industry . This may offer guidance and potential avenues for further investigations into catalysts and processes for 2-(Dichloromethylene)cyclohexanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethylene)cyclohexanone typically involves the chlorination of cyclohexanone. One common method is the reaction of cyclohexanone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to ensure the selective formation of the dichloromethylene group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethylene)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 2-(Dichloromethylene)cyclohexanone is unique due to the presence of the dichloromethylene group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-(dichloromethylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGMHHYQSSDICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=C(Cl)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.